Quinolin-8-yl diphenylcarbamate
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Overview
Description
Quinolin-8-yl diphenylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound has a molecular formula of C22H16N2O2 and a molecular weight of 340.37 g/mol
Mechanism of Action
Target of Action
For instance, quinolinyl-based multitarget-directed ligands have shown inhibitory activities against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes are involved in pain and inflammation processes .
Mode of Action
It’s known that the quinolinyl moiety is well tolerated in the active sites of both seh and faah enzymes . This suggests that 8-quinolinyl diphenylcarbamate may interact with these targets, leading to their inhibition and subsequent changes in cellular processes.
Biochemical Pathways
For example, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that play a role in inflammation and pain signaling .
Pharmacokinetics
The quinolinyl-based multitarget-directed ligand 4d showed favorable pharmacokinetic properties in admet prediction studies .
Result of Action
Based on the known effects of seh and faah inhibition, it can be hypothesized that this compound may modulate pain and inflammation processes .
Preparation Methods
The synthesis of quinolin-8-yl diphenylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of quinolin-8-ol with diphenylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Quinolin-8-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the diphenylcarbamate group is replaced by other nucleophiles.
Scientific Research Applications
Quinolin-8-yl diphenylcarbamate has several scientific research applications, including:
Comparison with Similar Compounds
Quinolin-8-yl diphenylcarbamate can be compared with other similar compounds, such as:
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): This compound is a quinoline derivative with similar structural features but different functional groups.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Another quinoline derivative with distinct chemical properties.
8-Hydroxyquinoline: A well-known quinoline derivative with a wide range of biological activities.
This compound is unique due to its specific diphenylcarbamate group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
quinolin-8-yl N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26-20-15-7-9-17-10-8-16-23-21(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZXRWOENAACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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